5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-14-6-11-4-3-8-7(10)2-5-12(8)9(11)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVWRQIAOSBFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC2=C(C=CN2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the bromination of a pyrrolo[1,2-c]pyrimidine precursor followed by the introduction of a methoxymethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes or as a ligand for specific receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or bind to nucleic acids, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one, we compare it with three classes of analogs:
Pyrrolo[1,2-c]pyrimidinone derivatives with varying substituents
Brominated heterocycles with related scaffolds
Methoxymethyl-substituted heterocycles
Table 1: Key Properties of Selected Analogous Compounds
Substituent Effects on Reactivity
- Bromine vs. Chlorinated analogs (e.g., 5-chloro derivatives) require harsher conditions for similar transformations .
- Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group enhances lipophilicity while maintaining moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Hydroxymethyl analogs, by contrast, are more hydrophilic but prone to oxidation or hydrogen bonding, which may complicate purification .
Scaffold-Dependent Behavior
- Pyrrolo[1,2-c]pyrimidinone vs. Pyrrolo[3,2-c]carbazole: The pyrrolo[1,2-c]pyrimidinone scaffold in the target compound is less sterically hindered than fused carbazole-pyridine systems (e.g., hexahydropyrido-carbazole derivatives). This difference impacts synthetic accessibility and regioselectivity in functionalization reactions. For example, carbazole derivatives may undergo unexpected rearrangements under reductive conditions, as observed in studies where zinc/acetic acid reduction led to fused-ring products .
Thermal and Solubility Profiles
- Thermal Stability: Brominated pyrrolopyrimidinones generally exhibit higher thermal stability (>200°C) compared to iodinated analogs, which may decompose at lower temperatures due to weaker C-I bonds.
- Solubility: The methoxymethyl group confers improved solubility in chloroform and acetone compared to non-polar alkyl substituents (e.g., methyl or ethyl groups).
Biological Activity
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique pyrrolo-pyrimidine structure, this compound has garnered attention for its biological activity, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈BrN₃O, and it possesses a CAS number of 439687-95-3. The compound features a bromine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrrolo ring. This structural configuration contributes to its reactivity and biological properties.
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The bromine atom's electrophilic nature allows it to participate in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer progression. For instance, modifications to the pyrrolo-pyrimidine core can significantly affect binding properties and biological activity.
- Anticancer Potential : The compound shows promise as a lead candidate for developing therapeutics targeting cancer due to its structural features that allow for modifications enhancing efficacy and selectivity against specific biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Unique Features |
|---|---|
| This compound | Contains both bromine and methoxymethyl groups |
| 5-Chloro-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one | Chlorine instead of bromine |
| 6-Bromo-4-(methoxy)quinazolin-2(1H)-one | Different core structure (quinazoline) |
| 4-Amino-5-bromo-6-methoxyquinazoline | Amino group addition alters reactivity |
The presence of both bromine and methoxymethyl groups in this compound confers distinct chemical reactivity and potential biological activity not observed in its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrrolo-pyrimidine derivatives. For example:
- Inhibition Studies : Research has shown that dihydropyrazolopyrimidines can serve as potent inhibitors for I(Kur) current with selectivity over hERG channels. The structure-function relationship indicates that specific substitutions can enhance selectivity and potency against target enzymes .
- Therapeutic Applications : Ongoing studies aim to evaluate the anticancer efficacy of pyrrolo-pyrimidine derivatives in preclinical models. The modifications on the core structure are crucial for optimizing pharmacokinetic properties and therapeutic outcomes .
- Synthetic Approaches : The synthesis of this compound typically involves multi-step organic reactions, including bromination followed by methoxymethylation. These synthetic routes are essential for producing compounds with desired biological activities .
Q & A
Q. What in vitro models evaluate tyrosine kinase inhibition by pyrrolo[1,2-c]pyrimidines?
- Methodological Answer : Cell-free kinase assays (e.g., EGFR or VEGFR2) measure IC values. Cancer cell lines (e.g., MCF-7) treated with derivatives assess antiproliferative effects (via MTT assays). Structural analogs with IC < 1 μM show promise for in vivo testing .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
